molecular formula C7H14N4O2 B178742 N-Boc-2-azidoethylamine CAS No. 117861-38-8

N-Boc-2-azidoethylamine

Cat. No. B178742
M. Wt: 186.21 g/mol
InChI Key: KHZVCESAQNHHKR-UHFFFAOYSA-N
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Description

N-Boc-2-azidoethylamine is a chemical compound that is part of a broader class of Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. While the provided papers do not directly discuss N-Boc-2-azidoethylamine, they do provide insights into the synthesis and properties of related Boc-protected compounds, which can be informative for understanding the chemistry of N-Boc-2-azidoethylamine.

Synthesis Analysis

The synthesis of Boc-protected amines typically involves the introduction of the Boc group onto an amine functionality. For example, the synthesis of N-Boc-protected azabicycloalkane amino acids is reported, where the Boc group is introduced to protect the amine during the synthesis of constrained peptidomimetics . Similarly, the synthesis of N-Boc-protected propargylic and allylic amines is achieved by reacting N-Boc-aminals with organomagnesium reagents . These methods could potentially be adapted for the synthesis of N-Boc-2-azidoethylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group attached to a nitrogen atom. The papers discuss various Boc-protected compounds with complex structures, such as azabicycloalkane amino acids and aziridines . The molecular structure of N-Boc-2-azidoethylamine would similarly include a Boc group attached to the nitrogen of an azidoethylamine moiety. The exact structure would depend on the specific synthetic route and the configuration of the starting materials.

Chemical Reactions Analysis

Boc-protected amines can participate in a variety of chemical reactions. The Boc group can be removed under acidic conditions, allowing the free amine to be used in further synthetic steps . Additionally, Boc-protected amines can be transformed into other functional groups, such as ketimines, through oxidation reactions . The reactivity of N-Boc-2-azidoethylamine would be influenced by the azido group, which is known for its participation in click chemistry and other azide-specific reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amines are influenced by the protective group and the overall molecular structure. For instance, the robust thermal stability and tunable photophysical properties of aza-boron-diquinomethene complexes are discussed, although these properties are specific to the boron-containing compounds . The properties of N-Boc-2-azidoethylamine would likely include stability under standard conditions and reactivity under specific conditions designed to remove the Boc group or to engage the azido functionality in reactions.

Scientific Research Applications

1. N-Boc Protection of Amines

  • Summary of Application: N-Boc-2-azidoethylamine is used for the N-Boc protection of amines. This process is important in synthetic chemistry as it allows for the protection of the amine group, which is present in various biologically active compounds .
  • Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield .

2. N-Boc Deprotection

  • Summary of Application: N-Boc-2-azidoethylamine can also be used in the deprotection of the N-Boc group. This is a crucial step in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
  • Methods of Application: An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
  • Results or Outcomes: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

3. Synthesis of Organic Molecules

  • Summary of Application: N-Boc-2-azidoethylamine facilitates the synthesis of various organic molecules and finds application in drug discovery and peptide synthesis.
  • Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized.
  • Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules.

4. Preparation of N-Boc-N-methylethylenediamine

  • Summary of Application: N-Boc-2-azidoethylamine is used in the preparation of N-Boc-N-methylethylenediamine .
  • Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized .
  • Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules .

5. Ultrasound Irradiation

  • Summary of Application: N-Boc-2-azidoethylamine is used in ultrasound irradiation and catalyst-free conditions .
  • Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
  • Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield .

6. Preparation of N-Boc-N-methylethylenediamine

  • Summary of Application: N-Boc-2-azidoethylamine is used in the preparation of N-Boc-N-methylethylenediamine .
  • Methods of Application: The specific methods of application can vary depending on the type of organic molecule being synthesized .
  • Results or Outcomes: The outcomes can also vary, but the use of N-Boc-2-azidoethylamine generally leads to successful synthesis of the desired organic molecules .

Safety And Hazards

N-Boc-2-azidoethylamine should be handled with care to avoid contact with skin and eyes, and inhalation of dust or aerosols should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Future research directions include the development of improved synthetic methods for the production of N-Boc-2-azidoethylamine and the exploration of its applications in click chemistry . Additionally, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact .

properties

IUPAC Name

tert-butyl N-(2-azidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZVCESAQNHHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624770
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-azidoethylamine

CAS RN

117861-38-8
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BocNHCH2CH2Br (10.00 g, 44.62 mmol) was dissolved in DMF (200 mL). NaN3 (14.48 g, 223.1 mmol) was added, and the mixture was stirred at 110° C. for 12 h. The solvent was removed under reduced pressure, and the residue was dissolved in water (200 mL). The resulting aqueous solution was extracted with ethyl acetate (2×200 mL). The organic layers were combined and dried over anhydrous MgSO4(s). After filtering, the organic layer was concentrated under reduced pressure and the residue was dissolved in methylene chloride (10-20 mL) and purified by flash chromatography (silica gel, methylene chloride). BocNHCH2CH2N3 (6.60 g, 80%) was isolated as a colorless oil. HRMS (ESI) [M+Na]+ calcd for C7H14N4O2Na, 209.1014; found, 209.1010; 1H NMR (400 MHz, CDCl3) δ 4.88 (bs, 1H), 3.42 (t, J=5.3 Hz, 2H), 3.34-3.26 (m, 2H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 155.8, 79.8, 51.4, 40.2, 28.5.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.48 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of (2-hydroxyethyl)carbamic acid t-butyl ester (1.5 g, 6.2 mmol) in tetrahydrofuran (75 ml) were added diphenylphosphoryl azide (3.0 ml, 13.9 mmol), triphenylphosphine (3.7 g, 14.1 mmol), and a 40% solution of diethylazodicarboxylate in toluene (5.1 g, 13.9 mmol) in an ice bath under an atmosphere of nitrogen, and then the mixture was stirred for 4 hours under the same conditions. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column using hexane:ethyl acetate (3:1) as the eluant to afford (2-azidoethyl)carbamic acid t-butyl ester (1.24 g, yield 72%) as a colorless and transparent syrup.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxyethyl)carbamate (1.483 g, 9.2 mmol) in toluene (40 mL) cooled with an ice bath was added triethylamine (1.282 mL, 9.20 mmol) then methanesulfonyl chloride (0.717 mL, 9.20 mmol) and the resulting mixture was stirred for 5 min at this temperature then tetrabutylammonium bromide (0.297 g, 0.920 mmol) was added followed by a solution of sodium azide (5 g, 77 mmol) in water (20 mL). The resulting mixture was stirred at 60° C. for 3 h then cooled to room temperature and diluted with Et2O (150 mL). The organic layer was washed with water then brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by SP4 using a 50G silica cartridge gave 1,1-dimethylethyl (2-azidoethyl)carbamate (456 mg, 2.449 mmol, 26.6% yield) as a colourless oil.
Quantity
1.483 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.282 mL
Type
reactant
Reaction Step Two
Quantity
0.717 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.297 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Gil, MJ Arévalo, O Lopez - Synthesis, 2007 - thieme-connect.com
… With the aim of exploring the feasibility of the click chemistry with ynamides and azides, coupling between N-benzyl-N-tosylynamide and N-Boc-2-azidoethylamine was also tested. This …
Number of citations: 255 www.thieme-connect.com

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